Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate
CAS No.: 2097963-13-6
Cat. No.: VC3213867
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097963-13-6 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-7-12(15-14-11)16-8-4-5-10(2)9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
| Standard InChI Key | CJMBUFKGGJNJFL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN=C(C=C1)N2CCCC(C2)C |
| Canonical SMILES | CCOC(=O)C1=NN=C(C=C1)N2CCCC(C2)C |
Introduction
Chemical Structure and Identification
Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate contains a pyridazine core, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This compound features three key structural components: a pyridazine ring, a 3-methylpiperidine substituent at the 6-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups contributes to the compound's chemical behavior and potential biological activity. The nitrogen atoms in the pyridazine ring create an electron-deficient system, while the piperidine ring provides a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions.
The molecular structure can be described by examining its constituent parts individually. The pyridazine ring serves as the central scaffold, with the 3-methylpiperidine group attached at the 6-position via a nitrogen-carbon bond. The 3-methylpiperidine portion introduces a chiral center at the carbon bearing the methyl group, potentially leading to stereoisomers with distinct properties. Meanwhile, the ethyl carboxylate group at the 3-position of the pyridazine ring introduces ester functionality, which influences the compound's solubility, reactivity, and potential for further chemical transformations.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate likely exhibits the following physical and chemical properties:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C13H19N3O2 | Structural composition |
| Molecular Weight | ~249 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar pyridazine derivatives |
| Solubility | Moderate solubility in organic solvents; limited water solubility | Based on functional groups present |
| Log P | ~2.0-2.5 | Estimated from similar compounds |
| Hydrogen Bond Acceptors | 5 (N and O atoms) | Structural analysis |
| Hydrogen Bond Donors | 0 | Structural analysis |
The compound likely possesses moderate lipophilicity due to the balance between the polar pyridazine ring and carboxylate group versus the nonpolar aspects of the piperidine and ethyl moieties. This balanced lipophilicity profile would influence its pharmacokinetic properties if considered for biological applications.
Synthesis Methods
The synthesis of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate would likely follow established methods for preparing substituted pyridazines. Based on synthetic approaches for related compounds, the following routes may be viable:
Nucleophilic Substitution Approach
This approach would typically involve a nucleophilic aromatic substitution reaction between Ethyl 6-methylpyridazine-3-carboxylate (or a related 6-halopyridazine precursor) and 3-methylpiperidine. Ethyl 6-methylpyridazine-3-carboxylate, a compound detailed in PubChem (CID: 45082605), could serve as a suitable starting material . The reaction would typically proceed under basic conditions, potentially requiring elevated temperatures and extended reaction times to achieve satisfactory yields.
Alternative Synthetic Routes
Alternative synthetic pathways might include:
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Cycloaddition reactions to form the pyridazine core with appropriate substituents already in place
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Modification of pre-existing pyridazine derivatives through sequential functionalization steps
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Metal-catalyzed coupling reactions to introduce the piperidine moiety
The choice of synthetic route would depend on factors such as reagent availability, desired scale, and the need to control regioselectivity and stereochemistry.
Structural Comparison with Related Compounds
To better understand the properties and potential applications of Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate, it is informative to compare it with structurally related compounds:
Chemical Reactivity and Stability
Reactivity Profile
Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate contains several reactive functional groups that influence its chemical behavior:
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The ester group is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid
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The pyridazine ring might undergo nucleophilic attack at positions activated by the electron-withdrawing effect of the ring nitrogens
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The piperidine nitrogen could participate in nucleophilic substitution reactions and coordinate with metal ions
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The compound may undergo oxidation or reduction reactions depending on specific reaction conditions
These reactivity patterns are important considerations for the compound's storage, handling, and potential chemical transformations.
Stability Considerations
Based on its structure, Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate is likely to be sensitive to:
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Hydrolytic conditions, particularly in basic media, which would target the ester group
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Oxidizing agents, which might affect the piperidine and pyridazine rings
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Strong reducing agents, which could potentially reduce the carboxylate or affect the pyridazine ring
Appropriate storage conditions would likely include protection from moisture, light, and air, with storage at reduced temperatures to minimize degradation.
Applications in Chemical Research
Synthetic Building Block
Ethyl 6-(3-methylpiperidin-1-yl)pyridazine-3-carboxylate could serve as a valuable intermediate in the synthesis of more complex molecules. The ester group provides a handle for further functionalization, potentially allowing conversion to amides, hydrazides, or reduced forms such as alcohols or aldehydes. The pyridazine core could undergo various transformations, including cycloaddition reactions, to generate more complex heterocyclic systems.
Structure-Activity Relationship Studies
In medicinal chemistry, this compound could represent an important scaffold for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridazine ring, the piperidine ring, or the ester group, researchers could develop libraries of analogues with optimized properties for specific biological targets.
Material Science Applications
Pyridazine derivatives have found applications in materials science, particularly in the development of organic electronic materials and coordination polymers. The nitrogen atoms in the pyridazine ring and piperidine moiety could coordinate with metal ions, potentially enabling the formation of metal-organic frameworks or metallopolymers with interesting electronic or catalytic properties.
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